molecular formula C₁₉H₂₃BrFNO₂ B1148261 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol CAS No. 488148-10-3

1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol

Cat. No. B1148261
Key on ui cas rn: 488148-10-3
M. Wt: 396.29
InChI Key:
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Patent
US06812355B2

Procedure details

A Grignard solution was prepared from p-fluorobromobenzene (197.6 g) and magnesium turnings (28.15 g) in tetrahydrofuran (1250 ml), in the presence of 1,2-dibromoethane and iodine. The Grignard solution was added to a suspension in tetrahydrofuran (1050 ml) of 5-bromophthalide (150 g) and magnesium bromide, prepared in situ from magnesium and 1,2-dibromoethane over a period of two hours at a temperature below 20° C. After addition was complete, the mixture was stirred, and a Grignard solution of N,N-dimethylaminopropylmagnesium chloride was added to the solution over a period of time at a temperature below 20° C. for more than one hour. The result was mixture was poured into saturated ammonium chloride solution (4500 ml) over a period of time at a temperature below 30° C.
Quantity
4500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1050 mL
Type
solvent
Reaction Step Two
Quantity
197.6 g
Type
reactant
Reaction Step Three
Quantity
28.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[Mg].BrCCBr.II.[Br:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[C:22](=[O:23])[O:21][CH2:20]2.[Br-].[Mg+2].[Br-].[CH3:30][N:31]([CH2:33][CH2:34][CH2:35][Mg]Cl)[CH3:32].[Cl-].[NH4+]>O1CCCC1>[Br:16][C:17]1[CH:26]=[CH:25][C:24]([C:22]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)([CH2:35][CH2:34][CH2:33][N:31]([CH3:32])[CH3:30])[OH:23])=[C:19]([CH2:20][OH:21])[CH:18]=1 |f:5.6.7,9.10|

Inputs

Step One
Name
Quantity
4500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Name
Quantity
1050 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
197.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
28.15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
1250 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC[Mg]Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)C(O)(CCCN(C)C)C1=CC=C(C=C1)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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